molecular formula C33H46O4 B2989468 (R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1352328-66-5

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B2989468
CAS No.: 1352328-66-5
M. Wt: 506.727
InChI Key: JKCADEBSFFPQJB-WYPOTTRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a useful research compound. Its molecular formula is C33H46O4 and its molecular weight is 506.727. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Cholan-24-oic acid,6-ethylidene-3-hydroxy-7-oxo-,phenylmethyl ester, (3alpha,5beta)-, is the farnesoid X nuclear receptor . This receptor plays a crucial role in regulating bile acid levels in the liver and systemic circulation .

Mode of Action

The compound acts as a potent activator of the farnesoid X nuclear receptor . By binding to this receptor, it influences the transcription of genes involved in bile acid synthesis and transport .

Biochemical Pathways

The activation of the farnesoid X nuclear receptor leads to a decrease in the synthesis and secretion of bile acids, thereby reducing liver fat and fibrosis . This is achieved through the downregulation of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis .

Pharmacokinetics

Bile acids are typically absorbed in the intestine, distributed via the systemic circulation, metabolized in the liver, and excreted in the bile .

Result of Action

The activation of the farnesoid X nuclear receptor by this compound results in a reduction of liver fat and fibrosis . This makes it a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease and primary biliary cholangitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bile acids can affect its binding affinity for the farnesoid X nuclear receptor . Additionally, factors such as diet, gut microbiota, and liver function can influence its absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

benzyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCADEBSFFPQJB-WYPOTTRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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